molecular formula C21H25ClN2O2 B2901796 2-(4-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide CAS No. 953914-84-6

2-(4-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide

Cat. No.: B2901796
CAS No.: 953914-84-6
M. Wt: 372.89
InChI Key: WFNHKNPWWMQNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide is an acetamide derivative featuring a 4-chlorophenyl group linked to a morpholine-containing alkyl chain. Its structure combines a halogenated aromatic ring with a substituted morpholine moiety, a common pharmacophore in medicinal chemistry due to its ability to enhance solubility and modulate target binding .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c22-19-9-7-17(8-10-19)15-21(25)23-11-4-12-24-13-14-26-20(16-24)18-5-2-1-3-6-18/h1-3,5-10,20H,4,11-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNHKNPWWMQNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 3-(2-phenylmorpholino)propylamine to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Using batch reactors to control the reaction conditions precisely.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound.

    Material Science: It is explored for its properties in the development of new materials.

    Biological Studies: It is used in research to understand its interactions with biological systems.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Fluorophenoxy)-N-[3-(Morpholin-4-yl)Propyl]Acetamide (Y205-7732)

  • Structure: Contains a 4-fluorophenoxy group and a morpholin-4-ylpropyl chain.
  • Key Properties :
    • Molecular Weight: 296.34 g/mol
    • logP: 0.64 (indicative of moderate lipophilicity)
    • Polar Surface Area (PSA): 43.67 Ų (suggests moderate solubility) .
  • Comparison: The target compound replaces the fluorophenoxy group with a 4-chlorophenyl group and introduces a 2-phenyl-substituted morpholine. The phenylmorpholine substituent could also increase steric bulk and lipophilicity (higher logP than Y205-7732).

2-(3,4-Dichlorophenyl)-N-Methyl-N-[3-(Methyl(3-Pyrrolidin-1-ylpropyl)Amino)Propyl]Acetamide

  • Structure : Features a dichlorophenyl group and a pyrrolidine-containing alkyl chain .
  • Comparison : The pyrrolidine moiety offers different hydrogen-bonding capabilities compared to morpholine. The dichlorophenyl group may confer higher electrophilicity than the 4-chlorophenyl group in the target compound, influencing receptor interactions.

Morpholinone and Heterocyclic Derivatives

2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)Acetamide

  • Structure: Incorporates a 2-oxomorpholinone ring and an acetylated side chain .
  • Key Properties: Molecular Weight: 347 g/mol (ESI/APCI(+)) Synthetic Route: Involves acetylation of a precursor morpholinone derivative.
  • Comparison: The oxo-group in morpholinone reduces basicity compared to morpholine, altering solubility and bioavailability. The target compound’s unoxidized morpholine ring may improve membrane permeability.

Fluorophenyl and Chlorophenyl Acetamides

N-Cyclohexyl-2-(4-Fluorophenyl)-2-(N-Propylacetamido)Acetamide

  • Structure : Combines a fluorophenyl group with a cyclohexyl-propylacetamide chain .
  • Key Properties :
    • Molecular Weight: 334.21 g/mol
    • Melting Point: 150–152°C (suggests crystalline stability).
  • Comparison : The dual acetamide groups in this compound contrast with the single acetamide linkage in the target compound. The cyclohexyl group introduces conformational rigidity absent in the morpholine-based target.

Physicochemical and Pharmacokinetic Trends

Compound Molecular Weight (g/mol) logP Key Substituents Heterocycle
Target Compound ~400 (estimated) ~2.0* 4-Chlorophenyl, 2-phenylmorpholine Morpholine
Y205-7732 296.34 0.64 4-Fluorophenoxy, morpholin-4-yl Morpholine
DDU86439 N/A N/A Indazol-1-yl, dimethylaminopropyl Indazole
N-Cyclohexyl-2-(4-Fluorophenyl)... 334.21 N/A Fluorophenyl, cyclohexyl None

*Estimated based on structural analogs.

  • Solubility : Morpholine’s oxygen atom may improve solubility compared to purely aromatic analogs (e.g., dichlorophenyl derivatives in ).

Q & A

Q. Q1. What spectroscopic methods are recommended to confirm the structural integrity and purity of 2-(4-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (δ 7.0–7.5 ppm for chlorophenyl and phenylmorpholine groups) and morpholine methylene protons (δ 3.0–4.0 ppm). Compare experimental 1H^1H- and 13C^{13}C-NMR data with computational predictions or analogous compounds .
  • Mass Spectrometry (MS): Use high-resolution ESI/APCI-MS to confirm the molecular ion peak (e.g., [M+H]+^+ or [M+Na]+^+) and fragmentation patterns. For example, a molecular weight of ~427.88 g/mol (C21_{21}H15_{15}ClFN3_3O2_2S) should align with observed values .
  • X-ray Crystallography: Resolve crystal structures to validate bond lengths and angles. For structurally similar compounds, dihedral angles between aromatic rings (e.g., 65.2° between chlorophenyl and fluorophenyl groups) are critical for confirming spatial arrangements .

Q. Q2. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

Methodological Answer:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) at each step to track intermediates and by-products. Adjust solvent gradients (e.g., 0–8% MeOH in CH2_2Cl2_2) for purification .
  • Catalytic Conditions: Employ carbodiimide-based coupling agents (e.g., EDC·HCl) with triethylamine in dichloromethane at 273 K to minimize side reactions during amide bond formation .
  • Purification: Perform column chromatography with silica gel and recrystallization (e.g., ethyl acetate/hexane mixtures) to isolate high-purity product (>95%) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC50_{50}50​ values in enzyme assays)?

Methodological Answer:

  • Assay Standardization: Validate protocols using positive controls (e.g., known kinase inhibitors) and uniform buffer conditions (pH, ionic strength). For example, discrepancies in IC50_{50} values may arise from variations in ATP concentrations during kinase inhibition assays .
  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., chloro vs. fluoro groups) on target binding. Computational docking (e.g., AutoDock Vina) can predict interactions with residues like Asp86 in kinase domains .
  • Batch Reproducibility: Ensure consistent synthetic routes and purity (>98% by HPLC) across studies. Impurities as low as 2% can skew bioactivity results .

Q. Q4. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?

Methodological Answer:

  • Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/AKT). Use gene set enrichment analysis (GSEA) to pinpoint targets .
  • Protein Interaction Studies: Apply pull-down assays with biotinylated analogs of the compound to isolate binding partners. Confirm hits via Western blot (e.g., phosphorylated vs. total protein levels) .
  • In Vivo Validation: Use xenograft models (e.g., nude mice with HT-29 colon cancer) to assess tumor growth inhibition. Monitor pharmacokinetics (Cmax_{max}, t1/2_{1/2}) via LC-MS/MS .

Q. Q5. What analytical challenges arise in characterizing degradation products of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (UV light) conditions. Use UPLC-QTOF-MS to identify degradation products (e.g., morpholine ring cleavage or acetamide hydrolysis) .
  • Stability-Indicating Methods: Develop HPLC-DAD methods with baseline separation of degradation peaks. Validate parameters per ICH Q2(R1) guidelines (linearity, LOD/LOQ) .
  • Metabolite Identification: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via HRMS/MS. Look for Phase I/II modifications (e.g., glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.